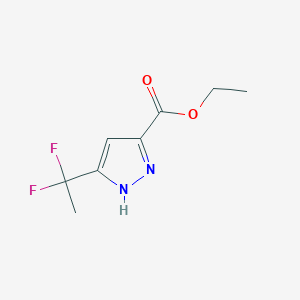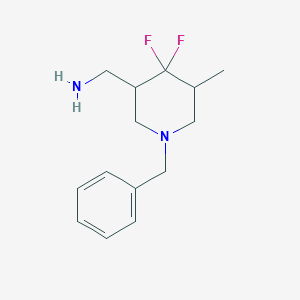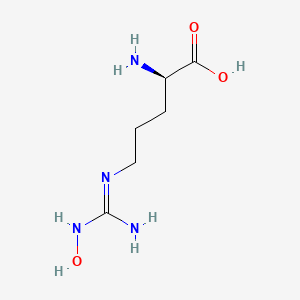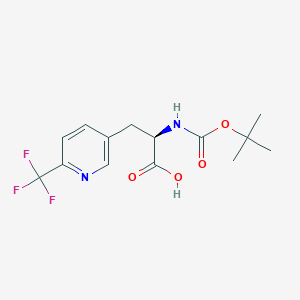![molecular formula C9H7BrN2O B12981833 6'-Bromospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one](/img/structure/B12981833.png)
6'-Bromospiro[cyclopropane-1,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one is a chemical compound with the molecular formula C9H7BrN2O and a molecular weight of 239.07 g/mol . This compound is characterized by its unique spiro structure, which includes a cyclopropane ring fused to a pyrrolo[3,2-b]pyridine moiety. The presence of a bromine atom at the 6’ position adds to its distinct chemical properties.
Preparation Methods
The synthesis of 6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropane ring: This step often involves cyclopropanation reactions using reagents such as diazomethane.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, leading to the formation of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The spiro structure allows for cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the study of spiro compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one can be compared with other spiro compounds such as:
5’-Chlorospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one: Similar structure but with a chlorine atom instead of bromine.
6’-Bromospiro[cyclopentane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one: Similar structure but with a cyclopentane ring instead of cyclopropane.
The uniqueness of 6’-Bromospiro[cyclopropane-1,3’-pyrrolo[3,2-b]pyridin]-2’(1’H)-one lies in its specific spiro structure and the presence of the bromine atom, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,1'-cyclopropane]-2-one |
InChI |
InChI=1S/C9H7BrN2O/c10-5-3-6-7(11-4-5)9(1-2-9)8(13)12-6/h3-4H,1-2H2,(H,12,13) |
InChI Key |
MQVZPKJLPFHSHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=C(C=C(C=N3)Br)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12981755.png)

![6-amino-7-fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B12981772.png)

![2-(8-Chloro-2,3,4,5-tetrahydro-6H-benzo[b][1,4]thiazocin-6-yl)acetonitrile](/img/structure/B12981779.png)

![5-Fluoro-2,2-dimethyl-8-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12981813.png)

![2-Bromo-5,6-difluorobenzo[d]thiazole](/img/structure/B12981835.png)

![tert-Butyl (4-chloroimidazo[1,5-a]quinoxalin-7-yl)carbamate](/img/structure/B12981843.png)
![5-(Methoxycarbonyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12981846.png)
![(1S,3AR,6aS)-1,2-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12981853.png)

